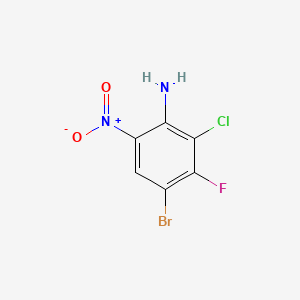
4-Bromo-2-chloro-3-fluoro-6-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-3-fluoro-6-nitroaniline is an organic compound with the molecular formula C6H3BrClFN2O2 It is a derivative of aniline, where the benzene ring is substituted with bromine, chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-3-fluoro-6-nitroaniline typically involves multi-step reactions starting from aniline or its derivatives. One common approach includes:
Nitration: Aniline is first nitrated to introduce the nitro group.
Halogenation: The nitrated compound is then subjected to halogenation reactions to introduce bromine, chlorine, and fluorine atoms at specific positions on the benzene ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-fluoro-6-nitroaniline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group under suitable conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
4-Bromo-2-chloro-3-fluoro-6-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a probe or marker in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-3-fluoro-6-nitroaniline depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, altering their activity. The presence of multiple halogen atoms and a nitro group can influence its reactivity and binding affinity to various molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoro-6-nitroaniline
- 2-Bromo-4-chloro-6-nitroaniline
- 4-Bromo-2-chloro-6-nitroaniline
Uniqueness
4-Bromo-2-chloro-3-fluoro-6-nitroaniline is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and potential applications. The presence of three different halogen atoms and a nitro group makes it a versatile compound for various synthetic and research purposes.
Biological Activity
4-Bromo-2-chloro-3-fluoro-6-nitroaniline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its chemical structure, biological interactions, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₆H₄BrClFN₂O₂, with a molecular weight of 269.5 g/mol. The compound features several functional groups: a bromine atom at the 4-position, a chlorine atom at the 2-position, a fluorine atom at the 3-position, and a nitro group at the 6-position. This unique substitution pattern contributes to its chemical reactivity and potential biological activity.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amine, which may influence cellular pathways, including oxidative stress responses and DNA damage mechanisms. Additionally, the presence of halogen substituents can enhance binding affinity to enzymes or receptors, potentially modulating their activity.
Antimicrobial Properties
Research indicates that nitroanilines like this compound may exhibit significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, compounds with similar structures have shown higher antifungal activity compared to standard treatments .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways. The presence of the nitro group is believed to play a crucial role in this mechanism, possibly through the generation of reactive oxygen species (ROS) that lead to cell death .
Case Studies and Research Findings
Properties
Molecular Formula |
C6H3BrClFN2O2 |
|---|---|
Molecular Weight |
269.45 g/mol |
IUPAC Name |
4-bromo-2-chloro-3-fluoro-6-nitroaniline |
InChI |
InChI=1S/C6H3BrClFN2O2/c7-2-1-3(11(12)13)6(10)4(8)5(2)9/h1H,10H2 |
InChI Key |
KTSCKUHVAOXDMO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)Cl)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















